Product packaging for DL-Alanine-d3(Cat. No.:CAS No. 63546-27-0)

DL-Alanine-d3

Cat. No.: B052476
CAS No.: 63546-27-0
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-VGCLAIIRSA-N
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Description

Principles of Stable Isotope Labeling in Biological Systems Investigation

Stable isotope labeling utilizes non-radioactive isotopes to serve as tracers in biochemical and chemical systems. isotope.com Common stable isotopes employed in biomedical research include Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N). isotope.com The core principle of this method is that molecules labeled with stable isotopes are chemically and functionally almost identical to their unlabeled counterparts. lumiprobe.com This chemical equivalence allows them to participate in biological processes in the same way as the native molecules, providing an accurate window into cellular functions. caymanchem.comnih.gov

The key difference that allows for their detection is their mass. lumiprobe.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to distinguish and measure the labeled molecules based on their increased mass or unique nuclear properties. isotope.comcaymanchem.com This allows researchers to track the specific atoms or entire molecules through metabolic reactions, quantify metabolic fluxes (the rates of turnover of molecules in a metabolic pathway), and elucidate the contributions of different pathways to cellular processes. isotope.comnih.gov For instance, by introducing a labeled precursor into a biological system and allowing it to reach a steady state, scientists can determine the rate of its conversion into various products, revealing crucial information about reaction kinetics and metabolic networks. isotope.com

Advantages and Applications of Deuterium Labeling in Life Sciences

Deuterium (²H), a stable isotope of hydrogen, is a particularly valuable tool in life sciences research. As it is a non-radioactive and stable isotope, it is well-suited for investigations that require long-term tracing. One of its primary advantages is that it can be incorporated into organic molecules with minimal changes to their chemical structure, physical properties, or biological activity. epa.gov This "traceless" labeling allows for the direct study of a molecule's behavior in its native biological context. epa.gov

The applications of deuterium labeling are extensive and span multiple fields:

Metabolism Studies: Deuterium-labeled compounds are ideal tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of substances like drugs. sigmaaldrich.com By tracking the deuterated molecule, researchers can identify its metabolic byproducts and understand its clearance rates from the body.

Protein Structure Determination: In NMR spectroscopy, deuterium can be used as a contrast agent. Replacing hydrogen with deuterium in a protein can simplify complex NMR spectra, allowing for a clearer visualization of the protein's three-dimensional structure and its interactions with other molecules, such as ligands or drugs. sigmaaldrich.com

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference can cause reactions that involve breaking this bond to proceed more slowly. This phenomenon, known as the kinetic isotope effect, can be leveraged to enhance the metabolic stability of pharmaceutical compounds, potentially making them more effective. sigmaaldrich.comisotope.com

Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry. sigmaaldrich.com Because they are chemically identical to the molecules being measured (the analyte) but have a different mass, they can be added to a sample in a known quantity to correct for variability during analysis, leading to highly accurate quantification. scispace.com

Overview of L-Alanine-3,3,3-d3 as a Specialized Research Probe

L-Alanine-3,3,3-d3 is a deuterated form of the non-essential amino acid L-alanine, where the three hydrogen atoms on the methyl group (C-3) have been replaced with deuterium atoms. caymanchem.comsigmaaldrich.com This specific labeling makes it a highly effective and specialized tool in biomedical and biochemical research, primarily for use as an internal standard for the precise quantification of its unlabeled counterpart, L-alanine, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.commdpi.com

The dysregulation of L-alanine metabolism is linked to several disease states, making its accurate measurement critical for research in these areas. caymanchem.com By adding a known amount of L-Alanine-3,3,3-d3 to a biological sample, researchers can use its distinct mass to accurately measure the concentration of endogenous L-alanine, overcoming potential variations in sample preparation and instrument response. sigmaaldrich.comscispace.com

Beyond its role as a standard, L-Alanine-3,3,3-d3 and other isotopically labeled alanines are used as tracers to investigate metabolic pathways. nih.gov For example, it can be used to follow the conversion of alanine (B10760859) to pyruvate (B1213749), a key entry point into central carbon metabolism. caymanchem.com Furthermore, protected forms of the molecule, such as L-Alanine-N-t-Boc (3,3,3-D₃), are used in proteomics to synthesize isotopically labeled peptides, which are essential for advanced protein quantitation studies. isotope.com

Table 1: Properties of L-Alanine-3,3,3-d3

Property Value
Chemical Formula C₃H₄D₃NO₂
Molecular Weight 92.11 g/mol
CAS Number 63546-27-0
Form Solid
Isotopic Purity ≥99% atom % D
Mass Shift M+3

| Synonyms | (S)-Alanine-d3, 2-Aminopropanoic Acid-d3, (2S)-2-Azaniumylpropanoate-d3 |

Data sourced from multiple chemical suppliers and databases. caymanchem.comnih.govsigmaaldrich.com

Table 2: Research Applications of L-Alanine-3,3,3-d3 and Related Compounds

Application Area Specific Use Analytical Technique(s)
Metabolomics Internal standard for the quantification of L-alanine. LC-MS, GC-MS
Metabolic Flux Analysis Tracer to study the fate of alanine in cellular metabolism (e.g., gluconeogenesis). NMR, MS
Proteomics Synthesis of labeled peptides for protein quantitation (using protected forms like Boc-L-alanine-d3). MS

| Enzyme Kinetics | Study of enzyme mechanisms, such as those involving alanine transaminase. | NMR |

This table summarizes common research applications. caymanchem.comsigmaaldrich.comisotope.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B052476 DL-Alanine-d3 CAS No. 63546-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-VGCLAIIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480395
Record name L-Alanine-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63546-27-0
Record name L-Alanine-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Deuterated L Alanine Analogues

General Approaches for Isotopic Enrichment in Amino Acid Synthesis

Isotopic enrichment in amino acid synthesis involves the introduction of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) in place of their more abundant natural counterparts. scilit.com General strategies for achieving this enrichment can be broadly categorized into chemical synthesis and biological methods. scilit.comisotope.com

Chemical synthesis provides precise control over the location of the isotopic label within the molecule. scilit.com This can be achieved through the use of deuterated starting materials or reagents in a multi-step synthetic sequence. isotope.com Common methods include the reduction of a suitable precursor with deuterium gas or a deuterated reducing agent, or through hydrogen-deuterium exchange reactions under specific catalytic conditions. isotope.com While offering high specificity, chemical synthesis can be complex and costly. scilit.com

Biological methods, on the other hand, leverage the metabolic machinery of microorganisms or isolated enzymes to incorporate stable isotopes. isotope.com This is often achieved by growing microorganisms in a medium where a standard nutrient, like water, is replaced with its deuterated counterpart, such as deuterium oxide (D₂O). researchgate.net The organisms then naturally synthesize amino acids incorporating deuterium. researchgate.net This approach can be more cost-effective for producing uniformly labeled compounds but offers less control over specific labeling patterns compared to chemical synthesis. scilit.com

Synthesis of L-Alanine-3,3,3-d3 and its N-Protected Derivatives (e.g., N-t-Boc, N-Fmoc) for Peptide Synthesis

The synthesis of L-Alanine-3,3,3-d3 (CD₃CH(NH₂)COOH) is a key process for obtaining this isotopically labeled building block. wpi.eduvulcanchem.com One common chemical approach involves the amination of a deuterated precursor. For instance, a racemic mixture of DL-Alanine-3,3,3-d3 can be synthesized, which may then require resolution to obtain the desired L-enantiomer. orgsyn.org

For applications in peptide synthesis, the amino group of L-Alanine-3,3,3-d3 must be protected. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The synthesis of N-t-Boc-L-Alanine-3,3,3-d3 typically involves the reaction of L-Alanine-3,3,3-d3 with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. nordmann.globaltcichemicals.comnih.gov The reaction is usually carried out in a mixed solvent system, such as aqueous dioxane or tert-butanol/water, with a base like sodium hydroxide (B78521) to facilitate the reaction. nordmann.globalgoogle.com After the reaction is complete, the product is isolated by acidification and extraction. nordmann.global

Similarly, the synthesis of N-Fmoc-L-Alanine-3,3,3-d3 is achieved by reacting L-Alanine-3,3,3-d3 with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base, such as sodium bicarbonate or an organic base like N,N-diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (B109758) (DCM) or a mixture of solvents. wpi.edunih.govisotope.com The product is then purified, often by crystallization. isotope.com

Compound NameCAS Number (Labeled)Molecular FormulaMolecular Weight ( g/mol )
L-Alanine-3,3,3-d363546-27-0 wpi.edursc.orgCD₃CH(NH₂)CO₂H wpi.edu92.11 wpi.edursc.org
N-t-Boc-L-Alanine-3,3,3-d3161602-47-7CD₃CH(NH-t-BOC)COOH192.23
N-Fmoc-L-Alanine-3,3,3-d3284665-07-2 nih.govCD₃CH(NH-FMOC)COOH nih.gov314.35 nih.gov

Biotechnological and Enzymatic Routes for Deuterated Alanine (B10760859) Production

Biotechnological and enzymatic methods offer an alternative to chemical synthesis for the production of deuterated alanine. These approaches are often considered more environmentally friendly and can be highly efficient. mdpi.comfrontiersin.org

One common biotechnological strategy involves the fermentation of microorganisms in a deuterium-enriched medium. nih.gov For example, strains of Brevibacterium methylicum have been used to produce deuterated L-phenylalanine, and similar principles can be applied for L-alanine production by providing a deuterated carbon source and D₂O in the growth medium. nih.gov Engineered strains of Escherichia coli have also been developed for the high-level production of L-alanine through fermentation, and this can be adapted for deuterated alanine production. frontiersin.orgresearchgate.net

Enzymatic synthesis provides a more controlled biological approach. Alanine dehydrogenase is a key enzyme that catalyzes the reductive amination of pyruvate (B1213749) to L-alanine. researchgate.net By performing this reaction in a deuterated solvent with a deuterated source of the amine group, deuterated L-alanine can be produced. For instance, a chemoenzymatic platform using a whole-cell catalyst has been developed for the synthesis of deuterated amino acids from aldehydes. rsc.org Another approach involves the use of a triple-enzyme cascade to convert maleic acid to L-alanine, which could be adapted for isotopic labeling by running the enzymatic reactions in a deuterated environment. mdpi.com Additionally, alanine racemase can be used in combination with other enzymes for the stereoinversion of L-alanine to produce deuterated D-alanine, highlighting the versatility of enzymatic systems. researchgate.netalmacgroup.com

MethodOrganism/EnzymeKey Features
FermentationEscherichia coli frontiersin.orgresearchgate.netHigh yield production from renewable sources. frontiersin.org
FermentationBrevibacterium methylicum nih.govProduction in deuterium-enriched media. nih.gov
Enzymatic SynthesisAlanine Dehydrogenase researchgate.netReductive amination of pyruvate. researchgate.net
Enzymatic CascadeMaleate Isomerase, Aspartase, Aspartate β-decarboxylase mdpi.comMulti-enzyme system for L-alanine synthesis. mdpi.com

Methodological Considerations for Isotopic Enrichment and Chemical Purity in Research Materials

Ensuring the isotopic enrichment and chemical purity of L-Alanine-3,3,3-d3 is paramount for its effective use in research. Several analytical techniques are employed to verify these critical quality attributes.

Isotopic enrichment refers to the percentage of the labeled isotope at a specific position within the molecule. isotope.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic purity. researchgate.netnih.govalexandraatleephillips.comnih.gov This technique can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios. nih.gov By analyzing the relative abundance of these isotopologues, the percentage of isotopic enrichment can be accurately calculated. nih.gov

Chemical purity assesses the presence of any unwanted chemical impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for confirming the structural integrity of the deuterated compound and identifying any impurities. nih.gov ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. nih.gov

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS)Isotopic enrichment, presence of isotopologues. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation of components and mass analysis for purity and enrichment.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural integrity, degree of deuteration, chemical impurities. nih.govnih.gov

Stable Isotope Tracer Studies for Alanine Metabolism

Stable isotope tracers like L-Alanine-3,3,3-d3 are instrumental in elucidating the intricate details of alanine metabolism. By introducing this labeled compound into a biological system, researchers can follow the deuterium-labeled methyl group as it is incorporated into various molecules, providing a dynamic view of metabolic processes.

L-Alanine-3,3,3-d3 is utilized to track the synthesis of new proteins and other biomolecules. When this labeled alanine is available in the cellular pool, it is incorporated into nascent polypeptide chains during protein synthesis. By using techniques such as mass spectrometry, the presence and abundance of the deuterated alanine in specific proteins can be determined, offering a measure of protein synthesis rates. This approach has been pivotal in understanding the dynamics of protein turnover in various tissues and under different physiological and pathological conditions. For instance, studies have used deuterated alanine to measure the synthesis rates of specific proteins, providing insights into the metabolic response to stimuli like exercise or dietary changes.

A study on whole-body alanine kinetics in healthy male subjects in the postabsorptive state provided quantitative data on alanine flux using various isotopic tracers, including [3,3,3-²H₃]alanine (L-Alanine-3,3,3-d3). The results highlighted the different metabolic fates of the alanine molecule.

Alanine Flux Rates Measured with Different Isotopic Tracers
Isotopic TracerAlanine Flux (μmol ⋅ kg⁻¹ ⋅ h⁻¹)
[3,3,3-²H₃]alanine474 ± 41
[1-¹³C]alanine297 ± 12
[3-¹³C]alanine317 ± 22
[¹⁵N]alanine226 ± 7

Data from a study on alanine kinetics in humans, emphasizing the heterogeneous metabolism of different parts of the alanine molecule. The highest flux rate was observed with [3,3,3-²H₃]alanine. researchgate.net

The metabolic fate of L-alanine extends beyond protein synthesis into central energy metabolism. L-Alanine-3,3,3-d3 can be used to trace the conversion of alanine to pyruvate via the alanine aminotransferase (ALT) reaction. Pyruvate is a critical metabolic hub that can enter the tricarboxylic acid (TCA) cycle to generate ATP, or be used as a precursor for gluconeogenesis to produce glucose. creative-proteomics.com By tracking the deuterium label, researchers can quantify the contribution of alanine to these energy-producing and anabolic pathways. This is particularly important in understanding the metabolic adaptations in tissues like the liver and muscle during states of fasting or exercise.

The breakdown of amino acids is a crucial aspect of cellular metabolism, providing energy and precursors for other biosynthetic pathways. nih.gov L-Alanine-3,3,3-d3 serves as a tracer to investigate the catabolic pathways of alanine. Following its conversion to pyruvate, the labeled carbon skeleton can be tracked as it is further metabolized. This allows for the quantification of the flux of alanine through various catabolic routes, providing insights into how the body manages amino acid excess and how these pathways are regulated under different physiological conditions. nih.gov

Metabolic Flux Analysis (MFA) Utilizing Deuterated Alanine Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers like L-Alanine-3,3,3-d3 is central to MFA, as it provides the necessary data to resolve the complex network of intracellular metabolic pathways.

By introducing L-Alanine-3,3,3-d3 into a cellular system and analyzing the isotopic labeling patterns of various intracellular metabolites, MFA can provide a quantitative map of carbon and nitrogen flow. embopress.org The deuterium label on the methyl group of alanine allows for the tracing of its carbon backbone through central metabolic pathways. When combined with other isotopic tracers, such as those labeled with ¹³C or ¹⁵N, a more comprehensive picture of metabolic fluxes can be obtained. This multi-isotope approach enables the simultaneous quantification of both carbon and nitrogen metabolism, revealing how these two fundamental elements are co-utilized by the cell.

The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. wikipedia.orgnih.gov In this cycle, glucose is taken up by the muscle and undergoes glycolysis to produce pyruvate. Pyruvate is then transaminated to form alanine, which is released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis to produce glucose. nih.gov The nitrogen from alanine is converted to urea and excreted.

L-Alanine-3,3,3-d3 is an invaluable tool for assessing the dynamic contribution of alanine to this crucial cycle. By infusing labeled alanine and monitoring the appearance of the label in glucose, researchers can quantify the rate of gluconeogenesis from alanine. Conversely, by administering labeled glucose and measuring the labeling of alanine, the rate of alanine synthesis from glucose-derived pyruvate can be determined. These measurements provide a dynamic and quantitative understanding of the glucose-alanine cycle's activity under various physiological states.

A study in postabsorptive humans provided estimates of the carbon transfer between plasma glucose and plasma alanine, a key component of the glucose-alanine cycle.

Carbon Transfer Rates in the Glucose-Alanine Cycle
Metabolic FluxRate (μmol ⋅ kg⁻¹ ⋅ min⁻¹)
Plasma Glucose to Plasma Alanine1.89 ± 0.20
Plasma Alanine to Plasma Glucose1.48 ± 0.15

Data from a study estimating the glucose-alanine cycle in postabsorptive humans, indicating a net flux of carbon from glucose to alanine. nih.gov

L-Alanine-3,3,3-d3 in Protein Metabolism Research: A Detailed Examination

The deuterated amino acid L-Alanine-3,3,3-d3 has emerged as a critical tracer in the study of human protein dynamics. Its application in metabolic research, particularly in the elucidation of protein turnover and synthesis, has provided profound insights into the complex interplay of metabolic pathways. This article focuses exclusively on the scientific applications of L-Alanine-3,3,3-d3 in quantifying protein synthesis and breakdown, determining muscle protein turnover rates, and analyzing inter-organ amino acid exchange.

Spectroscopic and Structural Characterization Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

The strategic incorporation of deuterium (B1214612) in L-Alanine-3,3,3-d3 offers significant benefits for NMR-based investigations of biomolecules. isotope.com This isotopic labeling approach is instrumental in simplifying complex spectra and enabling more precise structural and dynamic analyses of proteins and peptides.

Deuterium-Induced Simplification and Enhancement of NMR Spectra for Biomolecules

One of the primary challenges in the NMR analysis of large biomolecules is spectral overlap, where signals from numerous protons obscure one another. The substitution of protons with deuterium in L-Alanine-3,3,3-d3 effectively eliminates the signals from the labeled methyl group in ¹H NMR spectra. This simplification is critical for resolving and assigning resonances in crowded spectral regions, thereby facilitating a more accurate and detailed structural interpretation. Furthermore, the presence of deuterium can lead to favorable relaxation properties for neighboring protons, which can enhance spectral quality and resolution.

Probing Protein Folding, Stability, and Conformation with Deuterated Amino Acids

The study of protein folding, stability, and conformational changes is a key area where deuterated amino acids like L-Alanine-3,3,3-d3 are invaluable. nih.gov By selectively incorporating this labeled amino acid into a protein, researchers can monitor specific regions of the polypeptide chain. Changes in the NMR signals of the labeled sites can provide detailed information about the local environment, dynamics, and structural rearrangements that occur during folding or in response to interactions with other molecules. This site-specific information is crucial for understanding the mechanisms that govern protein function and stability.

Applications in Biomolecular NMR for Labeled Peptides and Proteins

L-Alanine-3,3,3-d3 is widely used in the preparation of isotopically labeled peptides and proteins for biomolecular NMR studies. isotope.comeurisotop.com These labeled molecules are essential for a variety of advanced NMR experiments designed to determine the three-dimensional structures and dynamics of proteins. The selective introduction of deuterium at the alanine (B10760859) methyl group can aid in the assignment of nuclear Overhauser effect (NOE) signals, which are critical for distance restraints in structure calculations. Moreover, deuterium labeling is a key component of TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments, which have enabled the study of much larger proteins and protein complexes by NMR.

Mass Spectrometry (MS) in Isotopic Tracing and Quantitative Metabolomics

In the field of metabolomics, L-Alanine-3,3,3-d3 is an indispensable tool for the accurate quantification of metabolites and for tracing their pathways in biological systems. isotope.com Its known isotopic enrichment and distinct mass shift make it an ideal internal standard. ckisotopes.combuchem.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Metabolite Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for determining the absolute concentration of metabolites. In this technique, a known amount of L-Alanine-3,3,3-d3 is added to a biological sample as an internal standard. ckisotopes.com Because the labeled and unlabeled forms of alanine are chemically identical, they behave the same way during sample preparation and analysis. By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled alanine, the exact concentration of the endogenous L-alanine in the sample can be calculated with high precision and accuracy. ckisotopes.com

Application Technique Role of L-Alanine-3,3,3-d3 Key Advantage
Absolute Metabolite QuantitationIsotope Dilution Mass Spectrometry (IDMS)Internal StandardHigh accuracy and precision in determining endogenous L-alanine concentrations.
Metabolic Flux AnalysisIsotopic TracingLabeled TracerEnables the tracking of alanine through metabolic pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Profile Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying metabolites in complex mixtures. nih.gov When used in conjunction with L-Alanine-3,3,3-d3, it allows for detailed isotopic profile analysis. This is particularly useful in metabolic flux analysis, where the labeled alanine is introduced into a biological system, and its conversion into other metabolites is monitored over time. The distinct mass of the deuterium label allows researchers to trace the fate of the alanine carbon and nitrogen atoms through various biochemical pathways, providing valuable insights into cellular metabolism. nih.gov The high sensitivity and specificity of LC-MS/MS enable the detection and quantification of even low-abundance metabolites that incorporate the deuterium label.

Technique Instrumentation Application with L-Alanine-3,3,3-d3
Isotopic Profile AnalysisLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Tracing metabolic pathways and determining the fate of alanine in biological systems.

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolic Profiling

L-Alanine-3,3,3-d3 serves as a crucial internal standard in metabolic profiling studies that utilize Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com In metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system, accurate quantification is essential. sigmaaldrich.com The use of stable isotope-labeled compounds like L-Alanine-3,3,3-d3 is a key strategy to correct for variability during sample preparation and analysis. sigmaaldrich.com

When added to a biological sample at a known concentration before processing, L-Alanine-3,3,3-d3 co-elutes with its unlabeled counterpart, L-Alanine, but is distinguished by its higher mass in the mass spectrometer. researchgate.net This mass shift of +3 atomic mass units allows for its separate detection. By comparing the signal intensity of the native L-Alanine to the known concentration of the L-Alanine-3,3,3-d3 standard, researchers can achieve more precise and accurate quantification of L-Alanine levels in the sample. researchgate.net This approach effectively mitigates issues such as ion suppression or variations in instrument response, which are common challenges in GC-MS-based metabolomics. sigmaaldrich.com The chemical purity and high isotopic enrichment of commercially available L-Alanine-3,3,3-d3 make it an ideal tool for these demanding analytical applications. isotope.com

Table 1: Properties of L-Alanine-3,3,3-d3 for GC-MS Applications

Property Value/Description Significance in GC-MS
Chemical Formula CD₃CH(NH₂)CO₂H The presence of three deuterium atoms provides a distinct mass shift.
Mass Shift M+3 Allows for clear differentiation from the endogenous (M) L-Alanine by the mass spectrometer.
Isotopic Purity Typically ≥99 atom % D High purity ensures minimal interference from unlabeled or partially labeled molecules, leading to accurate quantification. isotope.com
Chemical Purity Typically ≥98% Ensures that the standard itself does not introduce contaminating signals into the analysis. isotope.com

| Co-elution | Behaves chromatographically almost identically to unlabeled L-Alanine. | Ensures that both the analyte and the standard experience similar conditions throughout the GC separation process. |

Electron Spin Resonance (ESR) Spectroscopy for Investigating Radical Formation

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons, such as free radicals. nih.gov L-Alanine-3,3,3-d3 is a valuable substrate for ESR studies, particularly in the investigation of radiation-induced radical formation and subsequent dynamic processes in the solid state. colab.wsresearchmap.jp When exposed to ionizing radiation, crystalline alanine forms stable free radicals, making it a widely used material for ESR-based dosimetry. nih.govnist.gov The strategic placement of deuterium atoms in L-Alanine-3,3,3-d3 helps in elucidating the specific structures of these radicals and their transformation mechanisms. researchmap.jp

Characterization of Radiation-Induced Free Radicals in Crystalline L-Alanine-3,3,3-d3

When crystalline L-Alanine-3,3,3-d3 is exposed to ionizing radiation, such as X-rays, stable free radicals are generated. colab.wsresearchmap.jp ESR spectroscopy is used to characterize these paramagnetic species. Upon irradiation, one of the primary radical species formed is the de-amino radical, •CH(CD₃)COOH. researchmap.jp This radical results from the loss of the amino group from the parent molecule.

Table 2: Comparison of Radical Formation in L-Alanine-3,3,3-d3 by Different Radiation Types

Radiation Type Key Observation Interpretation Reference
Soft X-rays (1.5 keV) ESR spectral line width is 1.5 times wider than with hard X-rays. Higher local density of free radicals. colab.wsresearchmap.jp
Soft X-rays (1.5 keV) Radical yield is 10⁻⁶ relative to γ-irradiation. Efficient radical-radical recombination due to high density. colab.wsresearchmap.jp

| Hard X-rays / γ-rays | Narrower ESR spectral line width. | Lower local density of free radicals. | colab.wsresearchmap.jp |

Study of Hydrogen Exchange Reactions and Radical Dynamics in Solid State

One of the most significant findings from ESR studies of irradiated L-Alanine-3,3,3-d3 is the direct observation of a hydrogen exchange reaction in the solid state. colab.wsresearchmap.jp The initially formed de-amino radical, •CH(CD₃)COOH, is not static. Over time, particularly during continuous irradiation or upon annealing, a spectral change is observed. researchmap.jp

This change is characterized by the conversion of the primary radical into a secondary radical, •CD(CD₃)COOH. colab.wsresearchmap.jp This transformation occurs through a hydrogen exchange reaction where the α-hydrogen on the radical's central carbon is exchanged with a deuterium atom from the methyl group of a neighboring, undamaged L-Alanine-3,3,3-d3 molecule. researchmap.jp The ability to directly monitor this spectral evolution provides valuable data on radical dynamics and reaction kinetics within a crystalline solid. colab.wsresearchmap.jp This phenomenon highlights the mobility of atoms even within a rigid crystal lattice and provides a model system for studying solid-state reaction mechanisms. aip.org

Table 3: Radicals Involved in the Hydrogen Exchange Reaction

Radical Species Chemical Formula Description
Primary De-amino Radical •CH(CD₃)COOH Formed initially upon irradiation by the loss of the amino group. researchmap.jp

| Secondary Radical | •CD(CD₃)COOH | Formed from the primary radical via a hydrogen-deuterium exchange reaction with a neighboring molecule. researchmap.jp |

Investigation of Enzymatic Reaction Mechanisms

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Enzyme Catalysis

The kinetic isotope effect (KIE) is a cornerstone of mechanistic enzymology, quantifying the change in reaction rate upon isotopic substitution. libretexts.org The use of L-Alanine-3,3,3-d3 allows for the determination of primary deuterium KIEs, which occur when a bond to the isotope is broken or formed in the rate-determining step of a reaction. libretexts.org

Elucidation of Rate-Limiting Steps and Transition State Structures

A significant primary KIE is strong evidence that the cleavage of the C-H (or C-D) bond is a rate-limiting, or partially rate-limiting, step in the enzymatic reaction. libretexts.orgosti.gov In studies of L-alanine oxidation by the flavoenzyme Tryptophan 2-monooxygenase (TMO), which functions as an L-amino acid oxidase, the substitution of protium with deuterium in L-alanine provides a clear window into the reaction's slowest step. nih.gov

Research has demonstrated a substantial primary deuterium kinetic isotope effect for this reaction, which was found to be independent of pH over a range from 6.5 to 10. nih.gov The consistent KIE value across this pH range suggests that the C-H bond cleavage is the first irreversible step in the mechanism. nih.gov

Deuterium Kinetic Isotope Effects on the Oxidation of Alanine (B10760859) by Tryptophan 2-Monooxygenase (TMO)
pHKinetic Isotope Effect (kH/kD)
6.56.0 ± 0.5
8.06.0 ± 0.5
10.06.0 ± 0.5

This table summarizes the pH-independent primary deuterium kinetic isotope effect observed in the oxidation of L-alanine catalyzed by TMO, indicating that C-H bond cleavage is the rate-limiting step. nih.gov

The magnitude of the KIE provides information about the transition state of the C-H bond-breaking step. A large KIE, such as the observed average of 6.0, is consistent with a transition state where the C-H bond is significantly broken. nih.gov This data is crucial for constructing accurate models of the enzyme's transition state structure and understanding how catalysis is achieved. nih.gov

Analysis of Hydride Transfer and Proton Transfer Mechanisms in Alanine-Modifying Enzymes

Isotopic labeling with L-Alanine-3,3,3-d3 is also pivotal in distinguishing between different chemical mechanisms, such as hydride transfer, proton transfer (carbanion), or radical mechanisms.

In the case of TMO-catalyzed alanine oxidation, the large primary deuterium KIE, coupled with the absence of detectable intermediate flavin species, strongly supports a hydride transfer mechanism. nih.gov This mechanism involves the direct transfer of a hydride ion (a proton and two electrons) from the α-carbon of alanine to the flavin cofactor. nih.govuni-konstanz.de The observed KIE is consistent with the concerted cleavage of the C-H bond and its transfer to the flavin, making this the rate-limiting step. nih.gov

Conversely, in enzymes like alanine racemase, which interconverts L-alanine and D-alanine, the mechanism proceeds through a carbanion intermediate stabilized by a pyridoxal 5'-phosphate (PLP) cofactor. nih.govwikipedia.orgebi.ac.ukrsc.org This mechanism involves a two-base system where a proton is first abstracted from the α-carbon. wikipedia.orgebi.ac.uk Studies using α-deuterated alanine with alanine racemase have shown significant KIEs, which, along with structural data, help confirm the roles of specific amino acid residues (like Lys39 and Tyr265) in this proton transfer. nih.govwikipedia.org The use of deuterated substrates helps to delineate the stepwise proton transfer process central to the racemization reaction. nih.gov

Enzyme-Substrate Binding and Specificity Studies Utilizing Deuterated Alanine

While KIE studies focus on reaction rates, the use of deuterated alanine also sheds light on enzyme specificity—the ability of an enzyme to select its correct substrate from a pool of similar molecules. nih.gov This specificity is governed by the precise interactions within the enzyme's active site. researchgate.net

Using deuterated substrates can help probe the catalytic events that occur after the initial binding. For instance, in alanine racemase, observing a strong KIE with α-deuterated D-alanine but a minimal effect with its L-enantiomer in a specific side reaction helped to clarify the role of an assisting molecule (methylamine) in the proton abstraction step. researchgate.net Such experiments demonstrate how isotopic substitution can unravel fine details of substrate handling and processing within the active site, which is a key component of specificity.

Furthermore, studies on alanine racemase have shown that mutations in the active site can dramatically alter its catalytic function, converting it from a racemase into a D-amino acid aminotransferase. researchgate.net Probing the activity of these mutant enzymes with deuterated alanine can reveal how changes in the active site environment affect the mechanism and substrate preference, providing a deeper understanding of the structural determinants of enzyme specificity.

Conformational Dynamics and Allosteric Modulation of Enzyme Function

Enzyme function is not static; it relies on complex conformational dynamics—movements within the protein structure that occur over a wide range of timescales. nih.govnih.govroyalsocietypublishing.orgaps.org These motions are essential for substrate binding, catalysis, and product release. researchgate.net Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule (an allosteric effector) at a site other than the active site, known as the allosteric site. aklectures.comsolubilityofthings.comwikipedia.orgnih.govlibretexts.org This binding event triggers a conformational change that is transmitted through the protein structure to the active site, either enhancing or inhibiting its activity. aklectures.comwikipedia.org

While the study of conformational dynamics and allostery is a vibrant area of enzymology, the direct application of L-Alanine-3,3,3-d3 to investigate these specific phenomena in alanine-modifying enzymes is not extensively detailed in the surveyed scientific literature. Computational methods, such as molecular dynamics simulations, and experimental techniques like NMR spectroscopy are often employed to study these processes. nih.govnih.govaps.org Although deuterated amino acids are used in NMR studies to simplify spectra, specific research detailing the use of L-Alanine-3,3,3-d3 to probe allosteric modulation or the conformational dynamics of enzymes like alanine racemase or L-amino acid oxidase was not identified in the search results.

Advanced Research Methodologies and Emerging Applications

Synergistic Application of Multi-Isotope Labeling for Integrated Systems Biology

In the field of systems biology, understanding the intricate network of metabolic pathways requires techniques that can trace the flow of multiple atoms simultaneously. L-Alanine-3,3,3-d3 is often used in conjunction with other stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), in what is known as multi-isotope labeling. This synergistic approach allows researchers to track the fate of carbon, nitrogen, and hydrogen atoms from a single precursor molecule as it is metabolized, providing a more complete picture of cellular flux. nih.govresearchgate.net

By incorporating multiple isotopic labels into biomolecules, scientists can differentiate between various metabolic routes and quantify their relative contributions. For instance, while ¹³C labeling can elucidate the path of the carbon skeleton of alanine (B10760859), simultaneous deuterium (B1214612) labeling on the methyl group offers insights into transamination reactions and one-carbon metabolism. This integrated data is crucial for dynamic proteomics and metabolomics (fluxomics), where the turnover rates of proteins and the fluxes through metabolic pathways are measured. researchgate.netnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have evolved to incorporate such multi-isotope strategies, enhancing the temporal and spatial resolution of proteomic analysis. nih.gov

Development of Novel Deuterated Tracers for Advanced Biomedical Imaging (e.g., PET)

The development of novel imaging agents is critical for diagnosing and monitoring diseases. Deuterated compounds, including derivatives of L-alanine, are being explored for their potential in advanced biomedical imaging techniques like Positron Emission Tomography (PET) and Deuterium Metabolic Imaging (DMI). nih.govnih.gov While PET typically relies on positron-emitting isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), deuteration of these tracers is a strategy employed to improve their metabolic stability. nih.govacs.org

Research has shown that replacing hydrogen with deuterium can alter the pharmacokinetics of a molecule, often slowing down metabolic processes due to the kinetic isotope effect. mdpi.com This can be advantageous for PET tracers, potentially leading to reduced in vivo defluorination or other metabolic breakdown, thereby enhancing image quality and diagnostic accuracy. nih.gov For example, studies on deuterated analogs of fluoroalanine, such as D-3-[¹⁸F]fluoroalanine-d3, have been conducted to evaluate their capability to image bacterial infections. nih.gov Although this specific example uses the D-isomer for bacterial targeting, the principle of using deuteration to improve tracer stability is applicable to L-amino acid tracers developed for other applications, such as cancer imaging. acs.org The goal is to create tracers that are more stable in vivo and provide a clearer signal from the target tissue. nih.gov

Tracer StudiedImaging TargetRationale for DeuterationKey Finding
D-3-[¹⁸F]fluoroalanine-d3Bacterial InfectionTo reduce the rate of in vivo defluorination and metabolism.Able to differentiate bacterial infection from sterile inflammation. nih.gov
L-3-[¹⁸F]fluoroalanine-d3Cancer ImagingTo improve metabolic stability and enhance tumor uptake.Showed enhanced tumor uptake compared to its non-deuterated counterpart. acs.org

Computational Modeling and Simulation of Metabolic Networks Based on Isotopic Flux Data

Data generated from stable isotope tracing experiments using L-Alanine-3,3,3-d3 and other labeled compounds are foundational inputs for computational modeling. nih.gov Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful computational technique that uses isotopic labeling data to quantify intracellular metabolic reaction rates (fluxes) that cannot be measured directly. nih.gov

The process involves introducing a labeled substrate like deuterated alanine into a biological system and measuring the distribution of the isotope label in various downstream metabolites using techniques like mass spectrometry or NMR. This experimental data, specifically the mass isotopomer distribution, is then fed into a computational model of the cell's metabolic network. nih.govnih.gov By comparing the experimentally measured isotopic patterns with the patterns predicted by the model, researchers can estimate the flux through each reaction in the network. nih.gov This approach provides a quantitative map of cellular metabolism, revealing how nutrients are utilized and how metabolic pathways are regulated in different states, such as in disease or in response to a drug. nih.govpurdue.edu These models are essential for metabolic engineering and for identifying potential therapeutic targets. nih.govmaranasgroup.com

Methodological Challenges and Future Directions in Stable Isotope Tracing Techniques

Despite the power of stable isotope tracing, several methodological challenges remain. One significant issue is the kinetic isotope effect, where the heavier deuterium atom can cause reactions involving the C-D bond to proceed more slowly than those involving a C-H bond. mdpi.com This can potentially alter the metabolic flux from its natural state, a factor that must be considered when interpreting results. Furthermore, the presence of deuterium can sometimes cause a shift in retention time during liquid chromatography, complicating analytical measurements. nih.gov

Another challenge lies in the complexity of data analysis and the computational demands of metabolic flux modeling, especially for large-scale networks. nih.govresearchgate.net The accurate quenching of metabolic activity during sample collection is also critical to preserve the in vivo labeling patterns for analysis. nih.gov

Future directions in the field aim to overcome these challenges and expand the applications of deuterated tracers like L-Alanine-3,3,3-d3. There is growing interest in dynamic labeling studies to capture the temporal changes in metabolic fluxes. nih.gov Advances in analytical instrumentation, particularly high-resolution mass spectrometry and NMR, continue to improve the sensitivity and accuracy of isotope detection. nih.gov The integration of fluxomics data with other 'omics' datasets (genomics, transcriptomics, proteomics) is a key area of future research, promising a more holistic, systems-level understanding of biology. nih.govresearchgate.net Furthermore, the development of novel deuterated substrates and more sophisticated computational tools will continue to push the boundaries of what can be learned from stable isotope tracing. mdpi.comdrugtargetreview.com

Q & A

Q. What is the role of L-Alanine-3,3,3-d3 as an internal standard in quantitative mass spectrometry?

L-Alanine-3,3,3-d3 is used as a stable isotopically labeled internal standard (SIL-IS) to improve the accuracy of L-alanine quantification in biological matrices. By spiking known amounts of the deuterated compound into samples prior to extraction, researchers can normalize analyte recovery, correct for matrix effects, and account for ion suppression/enhancement during GC- or LC-MS analysis. For example, in metabolomics workflows, this compound enables precise calibration curves by matching the chemical behavior of native L-alanine while providing distinct mass transitions (e.g., m/z shifts) for detection .

Q. How should researchers ensure the isotopic purity of L-Alanine-3,3,3-d3 in experimental workflows?

Isotopic purity (typically ≥99 atom % D) is critical to avoid interference from unlabeled species. Researchers should validate purity using:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at the C-3 position and absence of residual protons.
  • High-Resolution Mass Spectrometry (HRMS) : To verify the absence of isotopic impurities (e.g., d₂ or d₁ species). Suppliers often provide certificates of analysis, but independent validation is recommended for sensitive applications like tracer studies .

Q. What safety precautions are necessary when handling L-Alanine-3,3,3-d3 in the laboratory?

While L-Alanine-3,3,3-d3 is classified as non-hazardous under GHS and NFPA standards, standard laboratory practices apply:

  • Use nitrile or neoprene gloves to prevent contamination.
  • Avoid inhalation of powders; work in a fume hood during weighing.
  • Store in a cool, dry environment (2–8°C) to maintain stability. Contamination risks are minimal, but spills should be mechanically collected to prevent environmental release .

Advanced Research Questions

Q. How can L-Alanine-3,3,3-d3 be applied to study alanine racemization kinetics in bacterial systems?

Racemization (L- to D-alanine conversion) is critical in bacterial cell wall biosynthesis. To monitor this process:

  • Experimental Design : Administer L-Alanine-2,3,3,3-d4 (a precursor) to bacterial cultures or model organisms.
  • Analytical Workflow : Use LC-MS/MS with multiple reaction monitoring (MRM) to track the formation of D-Alanine-3,3,3-d3. MRM channels specific to the deuterated product (e.g., m/z 90 → 44) allow differentiation from endogenous alanine.
  • Data Interpretation : Calculate racemase activity by comparing time-dependent D-Ala-d3 accumulation across germ-free vs. conventional microbiomes .

Q. What methodological considerations are essential for incorporating L-Alanine-3,3,3-d3 into metabolomic studies of environmental toxins?

In metabolomics, this compound aids in normalizing extraction efficiency and instrument variability:

  • Sample Preparation : Add L-Alanine-3,3,3-d3 during polar metabolite extraction (e.g., methanol:water mixtures).
  • LC-MS/MS Parameters : Use hydrophilic interaction chromatography (HILIC) paired with ESI+ mode. Optimize collision energies for transitions like m/z 92 → 46 (deuterated) vs. m/z 89 → 43 (native).
  • Quality Control : Include process blanks and spike-recovery experiments to validate signal stability across batches. This approach was critical in assessing microplastic-induced metabolic disruptions in aquatic organisms .

Q. How does deuteration at the C-3 position affect the vibrational modes of L-alanine in terahertz (THz) spectroscopy?

Deuteration alters low-frequency collective modes (e.g., hydrogen-bonding networks and torsional vibrations):

  • Experimental Setup : Compare THz absorbance spectra (66–90 cm⁻¹) of L-alanine, L-alanine-2-d, and L-alanine-3,3,3-d3 using pulsed terahertz time-domain spectroscopy.
  • Data Analysis : Observe frequency shifts in the 70–80 cm⁻¹ range, attributed to reduced anharmonicity in deuterated methyl groups. These shifts provide insights into crystalline packing and isotopic effects on phonon dynamics .

Q. What strategies are used to synthesize derivatives of L-Alanine-3,3,3-d3 for peptide-based tracer studies?

Common derivatization approaches include:

  • Fmoc Protection : Introduce N-(9-fluorenylmethoxycarbonyl) groups to enable solid-phase peptide synthesis (SPPS). Fmoc-Ala-d3-OH (CAS 225101-67-7) is commercially available for this purpose.
  • Purification : Use reversed-phase HPLC with UV/Vis detection (254 nm for Fmoc absorption) to isolate deuterated peptides.
  • Application : Deuterated peptides serve as internal standards for quantifying post-translational modifications or protein turnover rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.